molecular formula C21H22N2O4S2 B2370422 Ethyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate CAS No. 332392-83-3

Ethyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B2370422
CAS No.: 332392-83-3
M. Wt: 430.54
InChI Key: BDKLYPZPJIESKV-UHFFFAOYSA-N
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Description

This compound features a hexahydrobenzothieno[2,3-d]pyrimidine core fused with a thioether-linked ethyl acetate group and a 4-methoxyphenyl substituent at position 2. Its synthesis likely involves cyclocondensation of ethyl acetoacetate with thiourea derivatives under acidic conditions, analogous to methods described for related pyrimidines .

Properties

IUPAC Name

ethyl 2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-3-27-17(24)12-28-21-22-19-18(15-6-4-5-7-16(15)29-19)20(25)23(21)13-8-10-14(26-2)11-9-13/h8-11H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKLYPZPJIESKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzothieno-pyrimidine core with a methoxyphenyl substituent and a sulfanylacetate moiety. Its molecular formula is C20H24N2O4SC_{20}H_{24}N_2O_4S, and it has a molecular weight of approximately 400.522 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC20H24N2O4SC_{20}H_{24}N_2O_4S
Molecular Weight400.522 g/mol
IUPAC NameEthyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate
CAS Number59898-81-6

Antimicrobial Properties

Research indicates that compounds similar to ethyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate exhibit significant antimicrobial activity. For instance, derivatives of benzothieno-pyrimidines have shown effectiveness against various bacterial strains. A study demonstrated that certain thieno-pyrimidine derivatives possess moderate to significant antibacterial and antifungal activities .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies involving related benzothieno derivatives have reported promising results in inhibiting cancer cell proliferation. For example, compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cell lines .

Enzyme Inhibition

The biological activity of ethyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate may also be attributed to its role as an enzyme inhibitor. Research indicates that such compounds can inhibit key enzymes involved in metabolic pathways and cancer progression .

Table 2: Summary of Biological Activities

Activity TypeFindings
AntimicrobialSignificant activity against bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various thieno-pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited promising activity at concentrations as low as 10 µg/mL . This suggests that ethyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate could be a candidate for further investigation in the treatment of resistant bacterial infections.

Case Study 2: Anticancer Potential

In another study focusing on the anticancer properties of related compounds, researchers found that specific derivatives led to significant reductions in cell viability in breast cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis . Such findings highlight the potential of ethyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate as a lead compound for developing new anticancer therapies.

Scientific Research Applications

Chemical Properties and Structure

Medicinal Chemistry

Ethyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate has been studied for its potential pharmacological properties. Several studies have indicated its efficacy as:

  • Anticancer Agent : Preliminary research suggests that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies have demonstrated that it inhibits the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway.
  • Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent.

Agricultural Applications

The thieno-pyrimidine derivatives are also being explored for their use in agriculture:

  • Pesticide Development : Research has highlighted the potential of Ethyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate as a novel pesticide. Its unique structure allows for effective targeting of pest species while minimizing harm to beneficial organisms.

Synthetic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry:

  • Synthesis of Heterocycles : It is utilized in the synthesis of more complex heterocyclic compounds which are critical in drug discovery and development.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of Ethyl {[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Efficacy

In another investigation reported in the International Journal of Antimicrobial Agents, the compound was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their substituents:

Compound Name/Identifier Substituent R1 (Position 3) Substituent R2 (Sulfanyl Acetate Derivative) Biological Activity (if reported) Reference
Target Compound 4-Methoxyphenyl Ethyl acetate Not explicitly reported
2-{[3-(4-Ethoxyphenyl)...}acetamide () 4-Ethoxyphenyl N-(4-Methylphenyl)acetamide Antimicrobial (inferred from class)
2-[(3-Ethyl-4-oxo...)acetamide () Ethyl N-(4-Phenoxyphenyl)acetamide Not reported
Ethyl 4-[[2- () 4-Methylphenyl Ethyl benzoate Not reported
N-[2-(Trifluoromethyl)phenyl]acetamide () 4-Methoxyphenyl N-[2-(Trifluoromethyl)phenyl]acetamide Not reported

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group (target) enhances electron density at the pyrimidine core compared to 4-ethoxyphenyl () or trifluoromethylphenyl (), which may alter binding affinity in biological systems .
  • Acetamide vs.
  • Phenyl vs. Aliphatic Substituents: Ethyl or methyl groups () reduce steric hindrance compared to aromatic substituents, possibly enhancing metabolic stability.

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